molecular formula C6H4ClN2O2S- B14915780 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B14915780
M. Wt: 203.63 g/mol
InChI Key: SEPCYCDQJZTPHO-UHFFFAOYSA-M
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Description

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is an organic compound with the molecular formula C6H5ClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 2-(methylsulfanyl)pyrimidine-4-carboxylic acid with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, although these are less common. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Scientific Research Applications

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application .

Comparison with Similar Compounds

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties. Its carboxylate group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H4ClN2O2S-

Molecular Weight

203.63 g/mol

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)/p-1

InChI Key

SEPCYCDQJZTPHO-UHFFFAOYSA-M

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)[O-])Cl

Origin of Product

United States

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